BenchChemオンラインストアへようこそ!

L-CYSTEINE, S-TRITYL (3,3-D2)

Quantitative proteomics LC-MS/MS Internal standardization

Site-specifically 3,3-β-deuterated, S-trityl protected cysteine derivative engineered for SPPS-based internal standard peptide synthesis and quantitative LC-MS/MS. The non-exchangeable +2 Da mass shift ensures co-elution with native peptides, eliminates deuterium back-exchange, and corrects for ionization suppression and extraction losses—outperforming unlabeled or randomly labeled cysteine analogs. Ideal for quantitative proteomics, pharmacokinetic tracking, and disulfide mapping. The Fmoc-protected variant (CAS 360565‑11‑3) integrates directly into automated SPPS workflows.

Molecular Formula
Molecular Weight 365.48
Cat. No. B1580203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-CYSTEINE, S-TRITYL (3,3-D2)
Molecular Weight365.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Cysteine, S-Trityl (3,3-D2): A Site-Specifically Deuterated Protected Cysteine for Quantitative Proteomics and Peptide Synthesis


L-Cysteine, S-trityl (3,3-D2) is a stable isotope-labeled, protected amino acid derivative featuring deuterium substitution at the 3,3-β-position (the methylene group adjacent to sulfur) of the cysteine backbone, while retaining the trityl (triphenylmethyl) thiol-protecting group essential for controlled peptide assembly . This compound, with the molecular formula C22H19D2NO2S, molecular weight of 365.48, and typical isotopic enrichment of 98 atom % D , serves dual roles: as a building block for site-specifically deuterated peptides in solid-phase peptide synthesis (SPPS) and as a precursor for generating isotopically labeled internal standards for LC-MS/MS quantification [1]. The Fmoc-protected variant (Fmoc-Cys(Trt)-OH-d2, CAS 360565-11-3, MW 589.72) is more commonly employed in automated SPPS workflows .

Why Unlabeled S-Trityl-L-Cysteine or Randomly Deuterated Analogs Cannot Substitute for L-Cysteine, S-Trityl (3,3-D2) in Quantitative Applications


Generic substitution with unlabeled S-trityl-L-cysteine (CAS 2799-07-7) or non-site-specifically deuterated cysteine derivatives fails in three critical dimensions. First, unlabeled compounds lack the mass shift necessary for use as isotope-labeled internal standards in LC-MS/MS quantification, where deuterated internal standards correct for ionization suppression, extraction losses, and instrument drift—improving precision and accuracy relative to non-deuterated structural analogs [1]. Second, random or perdeuterated cysteine derivatives exhibit altered chromatographic retention behavior and may co-elute imperfectly with the analyte, whereas site-specific 3,3-deuteration minimizes retention time shift while maintaining sufficient mass difference (+2 Da) for MS discrimination [2]. Third, the β-position deuteration at C3,3 represents a non-exchangeable labeling site, preventing deuterium loss via hydrogen-deuterium back-exchange in aqueous media—a known failure mode for labile site-labeled standards .

Quantitative Differentiation Evidence: L-Cysteine, S-Trityl (3,3-D2) Versus Closest Analogs


MS-Based Quantification: Deuterated Internal Standard Correction Versus Non-Labeled Structural Analog

Deuterated internal standards enable correction for matrix effects, ionization suppression, and extraction variability that non-labeled structural analogs cannot fully address. In systematic LC-MS/MS method comparisons, the use of deuterated stable isotope-labeled internal standards (SIL-IS) improved precision and accuracy relative to non-deuterated analogs, with relative recoveries ranging from 107% to 124% when deuterated IS were employed [1]. L-Cysteine, S-trityl (3,3-D2) provides a +2 Da mass shift (MW 365.48 vs. 363.47 for unlabeled S-trityl-L-cysteine) [2] that is sufficient for MS/MS discrimination while minimizing chromatographic retention time shift—a key advantage over higher-mass deuterated analogs that may exhibit altered retention behavior [3].

Quantitative proteomics LC-MS/MS Internal standardization Matrix effect correction

Eg5 Kinesin Inhibition Kinetics: S-Trityl-L-Cysteine Versus Monastrol

The parent compound S-trityl-L-cysteine demonstrates superior binding kinetics to the mitotic kinesin Eg5 compared to the prototypical Eg5 inhibitor monastrol. S-trityl-L-cysteine exhibits an approximately 8-fold faster association rate (6.1 μM⁻¹ s⁻¹ vs. 0.78 μM⁻¹ s⁻¹) and an approximately 4-fold slower dissociation rate (3.6 s⁻¹ vs. 15 s⁻¹) relative to monastrol [1]. The binding of S-trityl-L-cysteine modifies the deuterium incorporation rate of eight peptides within the Eg5 motor domain (Tyr125-Glu145 and Ile202-Leu227), as determined by hydrogen-deuterium exchange mass spectrometry [2]. While the deuterated analog L-Cysteine, S-trityl (3,3-D2) is expected to retain this binding profile due to identical steric and electronic properties at the binding interface, direct binding kinetics for the deuterated species have not been separately reported.

Mitotic kinesin inhibition Eg5/Kif11 Antimitotic agents Kinetic binding

Metabolic Stability Enhancement: Deuterated Versus Non-Deuterated Cysteine-Containing Peptides

Incorporation of deuterium at the β-position of cysteine (C3,3) replaces carbon-hydrogen bonds with stronger carbon-deuterium bonds, potentially reducing the rate of cytochrome P450-mediated oxidation at adjacent positions. Class-level evidence demonstrates that selective deuteration leads to amplified bond strength, increasing biological half-life and metabolic stability of drug candidates [1]. Deuterated analogs provide improved pharmacokinetic characteristics including reduced toxicity, blocked epimerization of optically active substances, and altered biotransformation pathways, while retaining identical therapeutic effect profiles to their non-deuterated counterparts [2]. For cysteine specifically, the β-methylene position (C3,3) is proximal to the thiol group, and deuteration at this site may modulate thiol oxidation kinetics and disulfide exchange rates in biological environments, though direct quantitative data for this specific compound are not available.

Deuterium isotope effect Metabolic stability Pharmacokinetics Peptide therapeutics

Non-Exchangeable Site-Specific Labeling Stability: 3,3-Deuteration Versus Labile Site Deuteration

The 3,3-position on the cysteine β-carbon represents a non-exchangeable deuteration site, meaning the deuterium atoms are covalently bound to carbon and do not undergo back-exchange with protic solvents (water, methanol) under standard analytical or physiological conditions. In contrast, deuteration at heteroatom-bound positions (e.g., N-H, O-H, S-H) results in rapid deuterium loss in aqueous media, compromising isotopic purity and quantification accuracy [1]. Industry guidance for internal standard design emphasizes that deuterium placement must avoid exchangeable sites such as -NH, -OH, and -COOH groups, which can easily swap back to normal hydrogen in water [2]. The 3,3-deuteration of L-Cysteine, S-trityl (3,3-D2) satisfies this requirement, maintaining 98 atom % D isotopic enrichment throughout sample preparation and analysis .

Hydrogen-deuterium exchange Isotope labeling fidelity LC-MS method validation Stable isotope standards

Optimal Research and Industrial Applications for L-Cysteine, S-Trityl (3,3-D2)


Absolute Quantification of Cysteine-Containing Peptides via LC-MS/MS Using Isotope Dilution

L-Cysteine, S-trityl (3,3-D2) serves as the precursor for synthesizing site-specifically deuterated internal standard peptides for quantitative proteomics. When incorporated into a synthetic peptide matching the target analyte sequence, the +2 Da mass shift enables MS/MS discrimination and co-elution with the native peptide, correcting for ionization suppression and extraction losses. This approach achieves relative recoveries of 107%–124% compared to non-deuterated structural analog standards [1], enabling absolute quantitation of cysteine-rich biomarkers, therapeutic peptides, and post-translational modifications.

Metabolic Stability Assessment of Cysteine-Containing Therapeutic Peptide Candidates

Incorporating 3,3-deuterated cysteine into lead peptide candidates enables direct comparative pharmacokinetic evaluation against non-deuterated controls. The carbon-deuterium bond at the β-position may reduce oxidative metabolism rates, extending in vivo half-life and reducing clearance [2]. The non-exchangeable nature of C3,3 deuteration ensures that the isotopic label remains intact throughout the study, allowing accurate mass spectrometric tracking of the deuterated species in plasma, tissue homogenates, and microsomal stability assays .

Target Engagement Studies of Eg5 Kinesin Inhibitors in Mitotic Progression Research

The parent scaffold S-trityl-L-cysteine demonstrates ~8-fold faster association and ~4-fold slower dissociation kinetics compared to the prototypical Eg5 inhibitor monastrol [3]. The site-deuterated analog L-Cysteine, S-trityl (3,3-D2) enables quantitative cellular uptake and target occupancy measurements via LC-MS/MS while retaining the favorable binding kinetics of the parent compound. This application is particularly relevant for studying mitotic spindle dynamics and evaluating antimitotic agent pharmacology in cancer research.

SPPS Synthesis of Site-Specifically Deuterated Disulfide-Rich Peptides

In Fmoc/tBu solid-phase peptide synthesis, the trityl group remains the most frequently used S-protection strategy, compatible with TFA-mediated side-chain deprotection while preventing premature thiol oxidation . The Fmoc-protected variant (Fmoc-Cys(Trt)-OH-d2) can be directly integrated into automated SPPS workflows, with coupling efficiencies comparable to its non-deuterated counterpart when optimized conditions are employed . The resulting site-specifically deuterated cysteine residues facilitate NMR structural studies, hydrogen-deuterium exchange mass spectrometry, and quantitative disulfide bond mapping.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-CYSTEINE, S-TRITYL (3,3-D2)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.